4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with the molecular formula C25H26FN3O2 . This compound is notable for its unique structure, which includes a quinoline core, a dimethylamino group, and a fluorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multiple steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-fluoroaniline, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline core or the dimethylamino group.
Reduction: Typically targets the carbonyl group, converting it to an alcohol.
Substitution: Commonly occurs at the fluorophenyl group, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is utilized in various fields of scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core and the dimethylamino group play crucial roles in binding to these targets, modulating their activity. The fluorophenyl group enhances the compound’s stability and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(diethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
What sets 4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. The presence of the fluorophenyl group, in particular, enhances its stability and specificity in various applications .
Properties
Molecular Formula |
C25H26FN3O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C25H26FN3O2/c1-15-22(25(31)28-19-8-5-4-7-18(19)26)23(16-11-13-17(14-12-16)29(2)3)24-20(27-15)9-6-10-21(24)30/h4-5,7-8,11-14,23,27H,6,9-10H2,1-3H3,(H,28,31) |
InChI Key |
NCRZJAZEOVYPSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)N(C)C)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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